
4-Butyl-2-methyl-1-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2-methyl-1-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a butyl group, a methyl group, and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-methyl-1-vinylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a vinylation reaction using acetylene and a suitable catalyst to introduce the vinyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Butyl-2-methyl-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Butyl-2-methylbenzoic acid
Reduction: 4-Butyl-2-methyl-1-ethylbenzene
Substitution: 4-Butyl-2-methyl-1-bromobenzene
科学的研究の応用
4-Butyl-2-methyl-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound can be utilized in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 4-Butyl-2-methyl-1-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can lead to the formation of new compounds with different properties and activities.
類似化合物との比較
Similar Compounds
- 4-Butyl-1-vinylbenzene
- 2-Methyl-1-vinylbenzene
- 4-Butyl-2-methylbenzene
特性
分子式 |
C13H18 |
|---|---|
分子量 |
174.28 g/mol |
IUPAC名 |
4-butyl-1-ethenyl-2-methylbenzene |
InChI |
InChI=1S/C13H18/c1-4-6-7-12-8-9-13(5-2)11(3)10-12/h5,8-10H,2,4,6-7H2,1,3H3 |
InChIキー |
OJQGOGRZNQQPHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


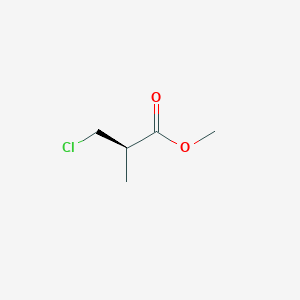
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
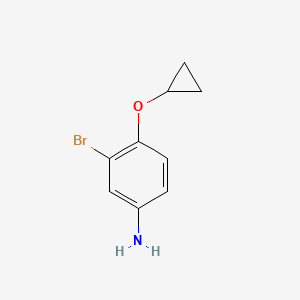
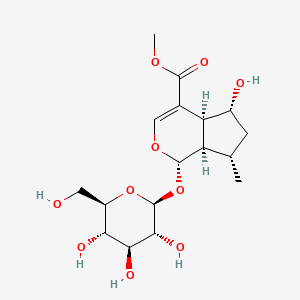
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
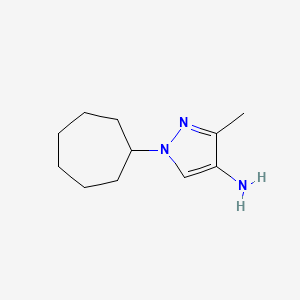
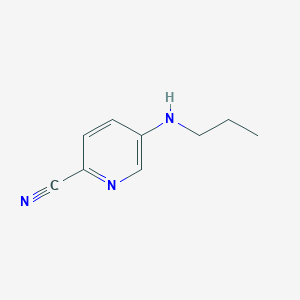
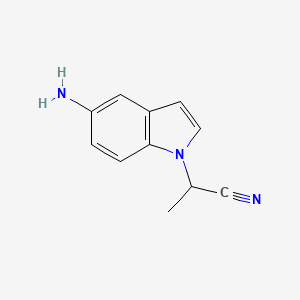
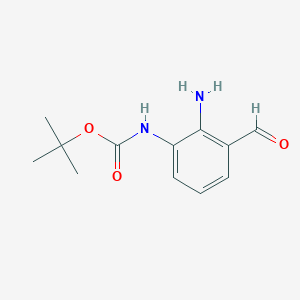
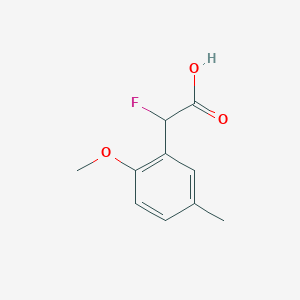
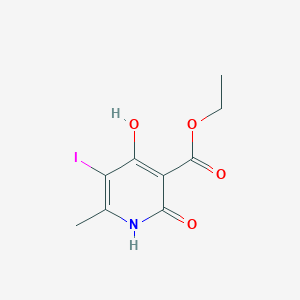

![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
